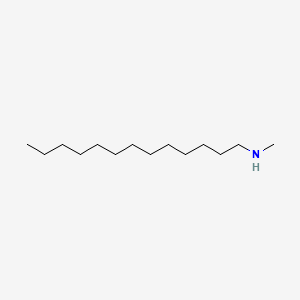
Methyltridecylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltridecylamine is an organic compound with the molecular formula C14H31N. It is a secondary amine, characterized by a long alkyl chain attached to the nitrogen atom. This compound is used in various industrial applications due to its surfactant properties and its role as an intermediate in the synthesis of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltridecylamine can be synthesized through several methods. One common approach is the reductive amination of aldehydes or ketones with methylamine. This process involves the reaction of a tridecanal (or tridecanone) with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the alkylation of ammonia or primary amines with long-chain alkyl halides. These methods are scalable and can produce large quantities of the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltridecylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to primary amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines or hydrocarbons.
Substitution: Various substituted amines or other functionalized compounds.
Applications De Recherche Scientifique
Methyltridecylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, emulsifiers, and other specialty chemicals.
Biology: It can be used in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: It is used in the production of lubricants, corrosion inhibitors, and flotation agents .
Mécanisme D'action
The mechanism of action of methyltridecylamine involves its interaction with lipid membranes and proteins. Its long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tridecylamine: Similar in structure but lacks the methyl group attached to the nitrogen atom.
Dodecylamine: Has a shorter alkyl chain, resulting in different physical and chemical properties.
Hexadecylamine: Has a longer alkyl chain, which can affect its solubility and reactivity .
Uniqueness
Methyltridecylamine is unique due to its specific alkyl chain length and the presence of a methyl group on the nitrogen atom. This combination of features gives it distinct surfactant properties and makes it suitable for specific industrial and research applications .
Propriétés
Numéro CAS |
45165-81-9 |
|---|---|
Formule moléculaire |
C14H31N |
Poids moléculaire |
213.40 g/mol |
Nom IUPAC |
N-methyltridecan-1-amine |
InChI |
InChI=1S/C14H31N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2/h15H,3-14H2,1-2H3 |
Clé InChI |
XMRPIOZXPHTSCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)


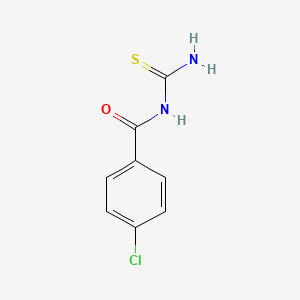
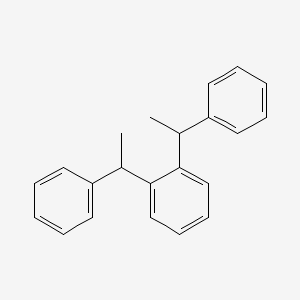
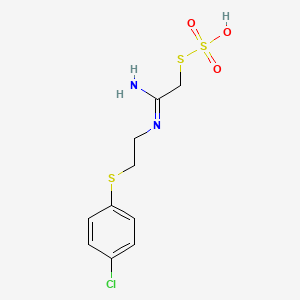
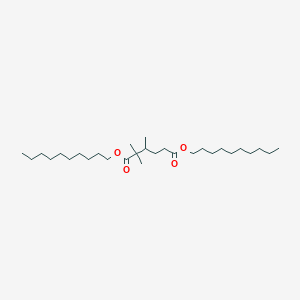

![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)



